molecular formula C12H10ClNO2 B11875026 2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone

2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone

Cat. No.: B11875026
M. Wt: 235.66 g/mol
InChI Key: SUCGGFRXUDVDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxyquinoline, which is a commercially available compound.

    Chlorination: The 6-methoxyquinoline undergoes chlorination using thionyl chloride (SOCl2) to introduce the chlorine atom at the 2-position.

    Acylation: The chlorinated intermediate is then subjected to acylation using chloroacetyl chloride (ClCH2COCl) in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.

    Biological Studies: The compound is used in chemoproteomic studies to identify and characterize protein targets.

    Chemical Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This covalent modification can disrupt key biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: A simpler analogue with similar reactivity but lacking the methoxy group.

    6-Methoxyquinoline: Lacks the chloroacetyl group but shares the methoxy substitution.

    2-Chloro-6-methoxyquinoline: Combines both the chloro and methoxy substitutions but lacks the ethanone group.

Uniqueness

2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone is unique due to the presence of both the chloro and methoxy groups, as well as the ethanone moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

2-chloro-1-(6-methoxyquinolin-8-yl)ethanone

InChI

InChI=1S/C12H10ClNO2/c1-16-9-5-8-3-2-4-14-12(8)10(6-9)11(15)7-13/h2-6H,7H2,1H3

InChI Key

SUCGGFRXUDVDKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.